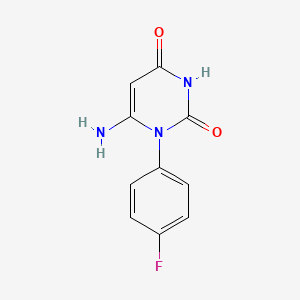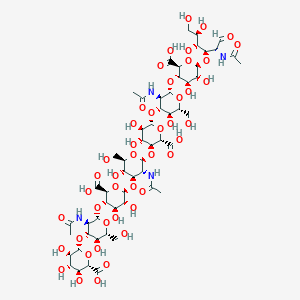
Hyaluronate Octasaccharide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hyaluronate Octasaccharide is a specific oligosaccharide derived from hyaluronan, a naturally occurring glycosaminoglycan found in the extracellular matrix of connective tissues in mammals. Hyaluronan is composed of repeating disaccharide units of d-glucuronic acid and N-acetyl-d-glucosamine . This compound, as the name suggests, consists of eight such saccharide units. This compound is known for its significant biological activities and its role in various physiological processes.
准备方法
Synthetic Routes and Reaction Conditions
Hyaluronate Octasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronan using specific hyaluronidases. The process involves the controlled hydrolysis of hyaluronan to produce oligosaccharides of defined lengths . The reaction conditions typically include maintaining an optimal pH and temperature to ensure the activity of the hyaluronidase enzyme.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation using genetically engineered bacteria such as Streptococcus species. The fermentation process is followed by purification steps, including size exclusion and anion-exchange chromatography, to isolate the desired oligosaccharide . This method ensures high purity and consistency in the production of this compound.
化学反应分析
Types of Reactions
Hyaluronate Octasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate under mild acidic conditions.
Reduction: Sodium borohydride is frequently used as a reducing agent under basic conditions.
Substitution: Nucleophilic reagents such as amines or thiols are used in substitution reactions, often in the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity or stability.
科学研究应用
Hyaluronate Octasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of glycosaminoglycans.
Biology: It plays a role in cell signaling, proliferation, and migration studies.
Medicine: this compound is investigated for its potential in wound healing, anti-inflammatory treatments, and as a drug delivery vehicle.
Industry: It is used in the formulation of cosmetics and skincare products due to its hydrating and anti-aging properties
作用机制
Hyaluronate Octasaccharide exerts its effects primarily through interactions with cell surface receptors such as CD44 and RHAMM. These interactions trigger various signaling pathways that regulate cellular processes like proliferation, migration, and inflammation . The compound’s ability to bind water molecules also contributes to its moisturizing and viscoelastic properties, making it valuable in medical and cosmetic applications.
相似化合物的比较
Similar Compounds
Hyaluronan: The parent compound of Hyaluronate Octasaccharide, consisting of long chains of repeating disaccharide units.
Chondroitin Sulfate: Another glycosaminoglycan with similar structural properties but different biological functions.
Heparan Sulfate: A glycosaminoglycan involved in cell signaling and blood coagulation.
Uniqueness
This compound is unique due to its specific length and defined structure, which confer distinct biological activities compared to its longer or shorter counterparts. Its ability to modulate cellular processes and its high biocompatibility make it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H86N4O45/c1-10(66)57-14(5-61)35(22(71)15(70)6-62)95-54-32(81)28(77)39(43(103-54)47(86)87)99-51-20(59-12(3)68)37(24(73)17(8-64)93-51)97-56-34(83)30(79)41(45(105-56)49(90)91)101-52-21(60-13(4)69)38(25(74)18(9-65)94-52)98-55-33(82)29(78)40(44(104-55)48(88)89)100-50-19(58-11(2)67)36(23(72)16(7-63)92-50)96-53-31(80)26(75)27(76)42(102-53)46(84)85/h5,14-45,50-56,62-65,70-83H,6-9H2,1-4H3,(H,57,66)(H,58,67)(H,59,68)(H,60,69)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53+,54+,55+,56+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTWRLVANFQVOI-HQBUSBFSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H86N4O45 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1535.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
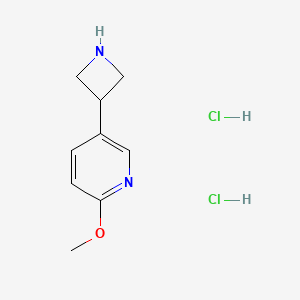


![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2830080.png)
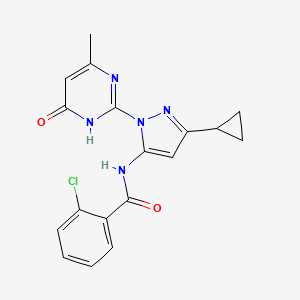
![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)
![N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2830085.png)
![(E)-2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2830087.png)
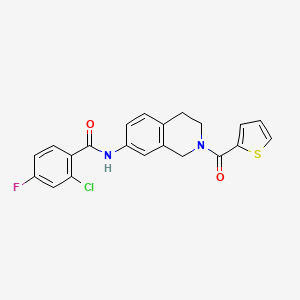
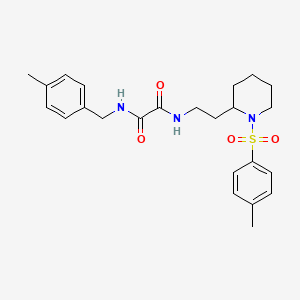
![2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2830094.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)
![N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide](/img/structure/B2830096.png)
